molecular formula C10H14O2 B2422321 (1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol CAS No. 1344920-86-0

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

Cat. No.: B2422321
CAS No.: 1344920-86-0
M. Wt: 166.22
InChI Key: HHALPRVTSRTBPP-QMMMGPOBSA-N
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Description

“(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol” is a chemical compound with the CAS Number: 1157929-94-6 . It has a molecular weight of 166.22 . The IUPAC name for this compound is 1- (2-methoxy-4-methylphenyl)ethanol . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14O2/c1-7-4-5-9 (8 (2)11)10 (6-7)12-3/h4-6,8,11H,1-3H3 . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 166.22 . It is an oil at room temperature .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Studies

The prochiral protons of chiral esters of 2-arylethan-1-ols, such as (1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, can be differentiated using ytterbium d-3-heptafluorobutyrylcamphorate shift reagents in NMR studies. This differentiation is crucial for understanding molecular structure and behavior in various chemical environments (Coxon, Cambridge, & Nam, 2004).

Synthesis of Organic Compounds

The compound has been involved in complex organic syntheses, such as the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. The process involves oxidative cyclization–methoxycarbonylation of 4-yn-1-ols, showcasing the compound's role in synthesizing cyclic organic structures (Gabriele et al., 2000).

Antimicrobial Studies

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, highlighting its potential in developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Safety and Hazards

The safety information for “(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol” indicates that it has the following hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements associated with this compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

(1S)-1-(2-methoxy-4-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHALPRVTSRTBPP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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